
5-((4-Chlorophenyl)thio)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Chlorophenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a chlorophenylthio group and a carboxylic acid group
Preparation Methods
The synthesis of 5-[(4-Chlorophenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 4-chlorophenylthiol with a suitable triazole precursor under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
5-[(4-Chlorophenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chlorophenylthio group can be substituted with other functional groups to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
5-[(4-Chlorophenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid can be compared to other similar compounds, such as:
4-Chlorophenylthioacetic acid: This compound shares the chlorophenylthio group but differs in the core structure, leading to different chemical and biological properties.
1,2,4-Triazole derivatives: These compounds have a similar triazole ring but may have different substituents, resulting in varied applications and activities.
The uniqueness of 5-[(4-Chlorophenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H6ClN3O2S |
|---|---|
Molecular Weight |
255.68 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O2S/c10-5-1-3-6(4-2-5)16-8-7(9(14)15)11-13-12-8/h1-4H,(H,14,15)(H,11,12,13) |
InChI Key |
VNWOQPDTXJOYDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=NNN=C2C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


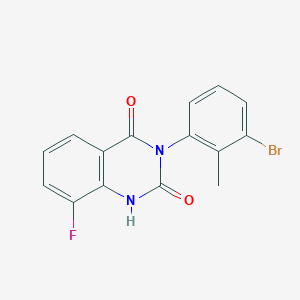
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)

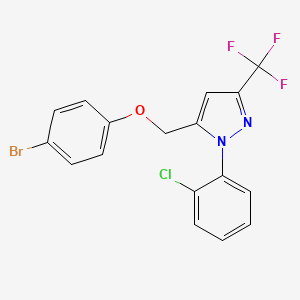
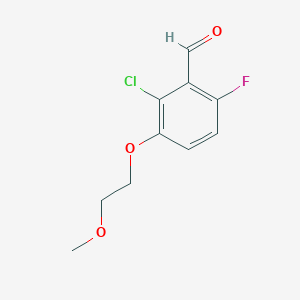
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
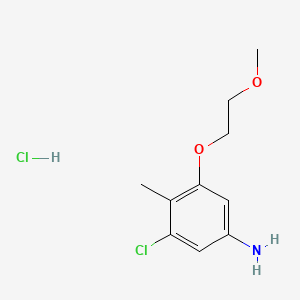
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)

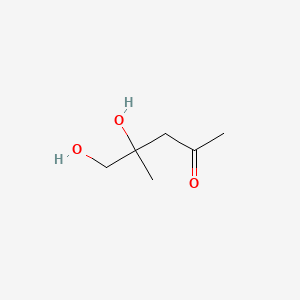
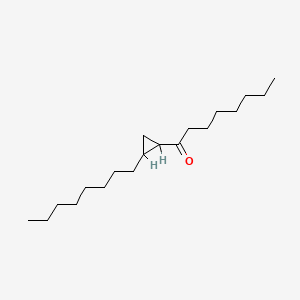
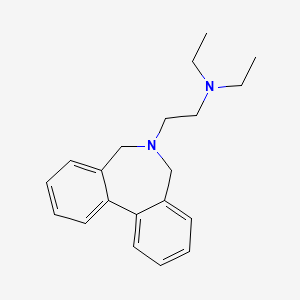
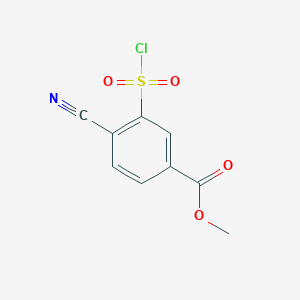
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)
